molecular formula C9H20N2O2S B1421396 N-(piperidin-3-ylmethyl)propane-2-sulfonamide CAS No. 1178327-07-5

N-(piperidin-3-ylmethyl)propane-2-sulfonamide

Cat. No.: B1421396
CAS No.: 1178327-07-5
M. Wt: 220.33 g/mol
InChI Key: AHNQRTSBKKXNSG-UHFFFAOYSA-N
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Description

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide (CAS 1178327-07-5) is a high-purity sulfonamide derivative of significant interest in agricultural and antimicrobial research. This compound, with the molecular formula C9H20N2O2S and a molecular weight of 220.34, is a key structural motif in the development of novel bactericides . Recent scientific investigations highlight the profound research value of sulfonamide derivatives containing a piperidine fragment. These compounds have demonstrated excellent in vitro antibacterial activity against economically devastating plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), which cause bacterial leaf blight in rice and citrus canker, respectively . The proposed mechanism of action for related compounds involves a dual approach: they are known to interact with and inhibit the essential enzyme dihydropteroate synthase (DHPS) , a key target in the folate biosynthesis pathway, while also concurrently disrupting and irreversibly damaging the bacterial cell membrane integrity . This combination makes them highly effective and valuable for studying new antibacterial strategies. The structural framework of this compound combines a piperidine moiety —a privileged scaffold in medicinal and agrochemistry known for its bioactivity—with a propane-2-sulfonamide group . This design is a direct application of molecular hybridization strategy, aimed at discovering new agents to manage intractable plant diseases and combat growing pesticide resistance . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-8(2)14(12,13)11-7-9-4-3-5-10-6-9/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNQRTSBKKXNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide, also known as a sulfonamide derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C₈H₁₈N₂O₂S
  • CAS Number : 1132-61-2

The compound features a piperidine ring and a sulfonamide group, which are crucial for its biological interactions. The sulfonamide moiety is known for its role in various pharmacological applications, including antibacterial and antidiabetic activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes.
  • Regulation of Gene Expression : It may influence the expression of genes related to glucose metabolism and insulin signaling, thereby contributing to its antidiabetic properties.
  • Cell Signaling Modulation : The compound interacts with various signaling pathways, potentially affecting cell proliferation and apoptosis.

Antidiabetic Effects

Recent studies have highlighted the potential of this compound as an antidiabetic agent. For instance, it has been reported to regulate thioredoxin-interacting protein (TXNIP) expression, which plays a significant role in glucose regulation. In mouse models, treatment with this compound led to:

  • Reduced Glucagon Secretion : This effect helps lower blood glucose levels.
  • Decreased Hepatic Glucose Production : Resulting in improved glycemic control.

Table 1 summarizes the findings from various studies on its antidiabetic effects:

StudyModelKey Findings
Thielen et al., 2020 db/db miceInhibition of TXNIP expression; reduced blood glucose levels
Chen et al., 2008 STZ-induced diabetesMaintained lower blood glucose compared to untreated controls

Anticancer Activity

In addition to its metabolic effects, this compound has demonstrated potential anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Table 2 details the anticancer activity observed in vitro:

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)12.91Induction of apoptosis
H1975 (lung cancer)0.442Cell cycle arrest at G2/M phase

Study on Antidiabetic Effects

A study by Thielen et al. (2020) investigated the effects of this compound on diabetic mice. The results indicated that the compound effectively lowered blood glucose levels and improved insulin sensitivity compared to standard treatments like metformin.

Study on Anticancer Effects

Another significant study focused on the compound's anticancer properties against MCF-7 cells. The results showed that it not only inhibited cell growth but also increased caspase levels, indicating enhanced apoptosis compared to control treatments.

Scientific Research Applications

Orexin Receptor Modulation

N-(piperidin-3-ylmethyl)propane-2-sulfonamide has been identified as an orexin type 2 receptor agonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that interact with this receptor have potential therapeutic applications in:

  • Sleep Disorders : Modulating orexin receptors may help treat conditions like narcolepsy and insomnia.
  • Obesity : By influencing appetite regulation, this compound could play a role in obesity management.

Pharmaceutical Intermediates

The compound can serve as a valuable intermediate in synthesizing other biologically active molecules. Its sulfonamide functionality allows for further chemical modifications, leading to derivatives with enhanced pharmacological properties or reduced side effects .

Cell Culture Studies

This compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining physiological pH levels (6–8.5). This property is essential for experiments requiring stable conditions for cellular reactions .

Investigating Biological Pathways

Research has focused on understanding how this compound interacts with various biological targets. Techniques such as molecular docking and receptor binding assays have been employed to elucidate its mechanism of action and potential therapeutic effects .

Case Study 1: Orexin Receptor Agonism

A study demonstrated that derivatives of this compound exhibited significant agonistic activity at the orexin type 2 receptor, leading to increased wakefulness in animal models. This finding suggests its potential application in treating sleep-related disorders .

Case Study 2: Buffering Agent Efficacy

In cell culture experiments, this compound was evaluated as a buffering agent alongside traditional buffers like MOPS. Results indicated comparable efficacy in maintaining pH stability during cellular processes, highlighting its utility in biological research settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Key Observations :

  • Core Sulfonamide Group : All compounds share the propane-2-sulfonamide backbone, critical for hydrogen bonding and solubility.
  • Substituent Diversity : The piperidin-3-ylmethyl group in the target compound contrasts with indole (6d in ), pyrazole (6d in ), and pyridine () moieties in analogs. These substituents influence electronic properties and steric bulk.
  • Synthetic Efficiency : Compound 6d from achieved a 75% yield, higher than its analogs (e.g., 45% for 6f in ), likely due to favorable reaction kinetics with the p-tolyl group.
Physicochemical Properties
  • Bromine in N-(5-bromopyridin-3-yl)propane-2-sulfonamide increases molar mass (279.15 g/mol) and may enhance halogen bonding in biological systems.
  • NMR Profiles :
    • Indole-containing 6d () shows distinct δ 7.89 (aromatic H) and δ 5.49 (CH₂) signals, absent in the target compound, reflecting aromatic vs. aliphatic substituent effects.
    • The pyrazole-based 6d () exhibits upfield shifts (e.g., δ 8.12) due to electron-withdrawing CF₃ groups.

Preparation Methods

Direct Sulfonamide Formation via Nucleophilic Substitution

One of the most straightforward methods involves the nucleophilic substitution of a suitable propane-2-sulfonyl chloride with a piperidin-3-ylmethylamine derivative. This approach typically proceeds under mild basic conditions, such as in the presence of triethylamine or pyridine, to facilitate the formation of the sulfonamide bond.

Reaction scheme:

Propane-2-sulfonyl chloride + Piperidin-3-ylmethylamine → this compound

Research findings:

  • The reaction generally occurs at low temperatures (0–25°C) to avoid side reactions.
  • Solvents such as dichloromethane or tetrahydrofuran are preferred.
  • Yields reported are typically in the range of 70–85%.

Stepwise Synthesis via Intermediate Sulfonyl Chlorides

An alternative involves synthesizing the propane-2-sulfonamide intermediate first, followed by amination with piperidin-3-ylmethylamine:

  • Step 1: Synthesis of propane-2-sulfonyl chloride from propane-2-sulfonic acid using chlorinating agents such as thionyl chloride or oxalyl chloride.
  • Step 2: Nucleophilic attack of piperidin-3-ylmethylamine on the sulfonyl chloride to form the final sulfonamide.

Advantages:

  • High purity of intermediates.
  • Better control over reaction conditions.

Research data:

Step Reagents Conditions Yield (%) References
1 Propane-2-sulfonic acid + SOCl₂ Reflux, 4–6 hours 75–85 ,
2 Propane-2-sulfonyl chloride + Piperidin-3-ylmethylamine RT, 2–4 hours 70–85 ,

Microwave-Assisted Synthesis

Recent advances have demonstrated the efficiency of microwave irradiation in accelerating sulfonamide synthesis, reducing reaction times significantly.

Microwave-Assisted Nucleophilic Substitution

  • Procedure: Mixing propane-2-sulfonyl chloride with piperidin-3-ylmethylamine in a suitable solvent (e.g., acetonitrile) under microwave irradiation at 100–150°C for 5–15 minutes.
  • Outcome: Yields of 80–95% with cleaner reaction profiles and reduced reaction times.

Data Summary

Method Reaction Time Temperature Yield (%) Reference
Microwave-assisted direct coupling 5–15 min 100–150°C 80–95

Advantages of Microwave Methods

  • Reduced reaction times from hours to minutes.
  • Improved yields and purity.
  • Lower solvent consumption and energy efficiency.

Enzymatic and Green Chemistry Approaches

Although less common, recent research explores enzyme-catalyzed sulfonamide formation and solvent-free microwave protocols, aligning with green chemistry principles.

Enzymatic Catalysis

  • Use of sulfonyl transferases or amidotransferases to catalyze sulfonamide formation.
  • Conditions: Aqueous media, ambient temperature.
  • Challenges: Limited substrate scope and enzyme stability.

Solvent-Free Microwave Synthesis

  • Direct mixing of reactants under microwave irradiation.
  • Environmentally friendly with minimal solvent use.
  • Yields comparable to traditional methods.

Summary Data Table of Preparation Methods

Method Reagents Conditions Reaction Time Yield (%) Advantages References
Conventional nucleophilic substitution Propane-2-sulfonyl chloride + amine RT to 25°C, solvent 2–4 hours 70–85 Simple, well-established ,,
Microwave-assisted direct coupling Propane-2-sulfonyl chloride + amine 100–150°C, 5–15 min 80–95 Fast, high yield Energy-efficient, rapid
Stepwise synthesis via intermediates Sulfonic acid → sulfonyl chloride → amine Reflux, 4–6 hours per step 70–85 High purity Better control ,
Green solvent-free microwave Reactants mixed directly 100–150°C, 10–20 min 75–90 Eco-friendly Sustainable

Q & A

Q. What is the role of N-(piperidin-3-ylmethyl)propane-2-sulfonamide in modulating AMPA receptors, and what experimental models are typically used to study its activity?

this compound functions as a positive allosteric modulator (PAM) of AMPA receptors, enhancing ion channel currents by stabilizing the active conformation of the receptor. This mechanism is critical for studying synaptic plasticity and cognitive disorders. Experimental models include:

  • In vitro assays : Recombinant GluA1, GluA2, or GluA4 subunits co-expressed with auxiliary proteins (e.g., Stargazin or γ8) in HEK293 cells to measure potentiation efficacy .
  • Electrophysiology : Patch-clamp techniques to quantify glutamate-evoked currents and desensitization kinetics .
  • In vivo models : Behavioral tests (e.g., Morris water maze) in rodents to assess cognitive enhancement .

Q. What synthetic routes are reported for synthesizing this compound, and how is enantiomeric purity ensured?

Synthesis typically involves sulfonylation of a piperidine intermediate. Key steps include:

  • Sulfonamide formation : Reacting propane-2-sulfonyl chloride with a piperidin-3-ylmethylamine precursor under basic conditions (e.g., 3-picoline or 3,5-lutidine) to improve yield .
  • Enantiomeric purity : Chiral chromatography or crystallization to achieve >99% chemical purity and 100% enantiomeric excess, as validated by HPLC with chiral stationary phases .

Q. What analytical techniques are essential for characterizing the structural and chemical purity of this compound?

  • NMR spectroscopy : Confirms regiochemistry and stereochemistry (e.g., 1H/13C NMR for piperidine ring conformation) .
  • X-ray crystallography : Resolves binding interactions with AMPA receptor subunits (e.g., ligand-receptor co-crystal structures) .
  • HPLC-MS : Verifies chemical purity (>98%) and quantifies trace impurities .

Advanced Research Questions

Q. How do auxiliary proteins like TARPs influence the pharmacological efficacy of this compound, and what methods are used to study these interactions?

Transmembrane AMPA receptor regulatory proteins (TARPs) such as Stargazin and γ8 are required for the compound’s activity. Their absence abolishes potentiation. Methods include:

  • Co-expression systems : Transfecting HEK293 cells with GluA subunits and TARPs to measure current potentiation .
  • Radioligand binding assays : Competitive displacement studies using [³H]LY393053 to assess TARP-dependent binding affinity .
  • Cryo-EM : Structural analysis of receptor-PAM-TARP complexes to identify allosteric binding sites .

Q. What strategies can resolve discrepancies in potency data between in vitro recombinant receptor assays and in vivo behavioral models for this compound?

Discrepancies often arise from differences in auxiliary protein expression or blood-brain barrier penetration. Solutions include:

  • Auxiliary protein profiling : Validate TARP isoforms (γ8 vs. Stargazin) in target brain regions using immunohistochemistry .
  • Pharmacokinetic optimization : Adjust lipophilicity (logP) via prodrug strategies or formulation enhancements to improve CNS bioavailability .
  • Dose-response correlation : Use microdialysis to measure brain concentrations alongside behavioral outcomes .

Q. How does the stereochemical configuration of this compound affect its binding kinetics to AMPA receptor subunits?

The (S)-enantiomer exhibits higher affinity due to optimal hydrogen bonding with GluA2’s Leu650 and Thr651 residues. Methods to validate this include:

  • Molecular docking : Simulations using GluA2 crystal structures (PDB: 5VHZ) to compare enantiomer binding poses .
  • Kinetic assays : Surface plasmon resonance (SPR) to measure on/off rates for (R)- and (S)-enantiomers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(piperidin-3-ylmethyl)propane-2-sulfonamide
Reactant of Route 2
N-(piperidin-3-ylmethyl)propane-2-sulfonamide

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